(4-Fluoro-3-methylphenyl)methanol CAS number and properties
(4-Fluoro-3-methylphenyl)methanol CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Fluoro-3-methylphenyl)methanol, also known as 4-Fluoro-3-methylbenzyl alcohol. Due to the limited availability of a registered CAS number and direct experimental data for this specific compound, this guide also includes information on its immediate precursor, 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6), and extrapolates data from structurally similar compounds to provide a thorough profile.
Chemical Identity and Properties
While a specific CAS number for (4-Fluoro-3-methylphenyl)methanol is not readily found in major chemical databases, it is available from some suppliers under product-specific identifiers[1][2]. For the purpose of unambiguous identification and property prediction, we will also refer to its molecular formula and structure.
Molecular Formula: C₈H₉FO
Molecular Weight: 140.15 g/mol [3]
Structure:
Caption: Chemical structure of (4-Fluoro-3-methylphenyl)methanol.
Physical and Chemical Properties
Direct experimental data for (4-Fluoro-3-methylphenyl)methanol is limited. The following table summarizes available and predicted properties, along with the properties of its precursor, 4-Fluoro-3-methylbenzaldehyde, for comparison.
| Property | (4-Fluoro-3-methylphenyl)methanol (Predicted/Inferred) | 4-Fluoro-3-methylbenzaldehyde (Experimental) | Reference |
| CAS Number | Not available | 135427-08-6 | [4][5][6][7] |
| Molecular Formula | C₈H₉FO | C₈H₇FO | [3] |
| Molecular Weight | 140.15 g/mol | 138.14 g/mol | [3][5] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Colorless to pale yellow clear liquid | [4][7] |
| Boiling Point | Higher than 208 °C | 208 °C (lit.) | [5][6] |
| Density | ~1.1-1.2 g/mL | 1.132 - 1.14 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index | Not available | n20/D 1.522 (lit.) | [5] |
| Flash Point | Likely > 79.44 °C | 79.44 °C (closed cup) | [5] |
| Solubility | Moderately soluble in water, miscible with alcohols | Slightly soluble in water | [6][8] |
Synthesis and Experimental Protocols
A plausible and common synthetic route to (4-Fluoro-3-methylphenyl)methanol is the reduction of its corresponding aldehyde, 4-Fluoro-3-methylbenzaldehyde.
Synthesis of the Precursor: 4-Fluoro-3-methylbenzaldehyde
4-Fluoro-3-methylbenzaldehyde is a commercially available compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals[7][9]. It is recognized for its enhanced reactivity due to the fluorine substitution[7].
Proposed Synthesis of (4-Fluoro-3-methylphenyl)methanol
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. A standard and effective method for this conversion is the use of a reducing agent such as sodium borohydride (NaBH₄).
Reaction Scheme:
Caption: Proposed synthesis of (4-Fluoro-3-methylphenyl)methanol.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on standard procedures for the reduction of aromatic aldehydes.
-
Dissolution: Dissolve 4-Fluoro-3-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluoro-3-methylphenyl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Spectral Data (Predicted)
As experimental spectral data for (4-Fluoro-3-methylphenyl)methanol is not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. Actual experimental values may vary.
¹H NMR (in CDCl₃):
-
Ar-H: δ 6.8-7.2 ppm (multiplet, 3H)
-
-CH₂OH: δ 4.6 ppm (singlet, 2H)
-
-CH₃: δ 2.3 ppm (singlet, 3H)
-
-OH: δ 1.5-2.5 ppm (broad singlet, 1H)
¹³C NMR (in CDCl₃):
-
Ar-C (quaternary, C-F): δ ~160 ppm (doublet, J ≈ 245 Hz)
-
Ar-C (quaternary, C-CH₂OH): δ ~140 ppm
-
Ar-C (quaternary, C-CH₃): δ ~125 ppm (doublet, J ≈ 15-20 Hz)
-
Ar-CH: δ ~115-130 ppm
-
-CH₂OH: δ ~64 ppm
-
-CH₃: δ ~15 ppm
Safety and Handling
Specific safety data for (4-Fluoro-3-methylphenyl)methanol is not available. Therefore, safety precautions should be based on the general hazards associated with substituted benzyl alcohols[8][10][11][12].
General Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause skin, eye, and respiratory tract irritation.
-
Combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
The following diagram outlines a general workflow for the safe handling and use of (4-Fluoro-3-methylphenyl)methanol in a research setting.
Caption: General laboratory workflow for handling chemical reagents.
Applications in Research and Development
Substituted benzyl alcohols are important building blocks in medicinal chemistry and materials science. (4-Fluoro-3-methylphenyl)methanol, with its specific substitution pattern, could be a valuable intermediate for the synthesis of:
-
Pharmaceuticals: The fluoromethylphenyl moiety is present in various bioactive molecules. This alcohol could serve as a precursor for introducing this group into drug candidates. The fluorine atom can modulate properties like metabolic stability and binding affinity.
-
Agrochemicals: Similar to pharmaceuticals, fluorinated organic compounds are crucial in the development of modern pesticides and herbicides[7].
-
Specialty Chemicals: The compound can be used in the synthesis of dyes, fragrances, and polymers, where its specific structure can impart desired properties[7].
This guide provides a foundational understanding of (4-Fluoro-3-methylphenyl)methanol based on available data and established chemical principles. Researchers should exercise caution and perform small-scale trials to verify properties and reaction conditions.
References
- 1. 459-56-3|(4-Fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. fishersci.se [fishersci.se]
- 3. scbt.com [scbt.com]
- 4. innospk.com [innospk.com]
- 5. 4-フルオロ-3-メチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. merck.com [merck.com]
